(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c19-17(18-7-10-23-14-5-8-20-9-6-14)4-2-13-1-3-15-16(11-13)22-12-21-15/h1-4,11,14H,5-10,12H2,(H,18,19)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNPNCGBNLZJK-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1SCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is a novel synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety and a tetrahydropyran thioether. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant biological activities, including anticancer and antibacterial effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds that share structural similarities with this compound. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on cancer cell lines such as HepG2, HCT116, and MCF7. The results indicated that many compounds exhibited significant antitumor activity, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF7) | Standard Drug IC50 |
|---|---|---|---|---|
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM | Doxorubicin: 7.46 µM |
| Compound B | 1.20 µM | 0.98 µM | 3.40 µM | Doxorubicin: 8.29 µM |
These findings suggest that the incorporation of benzo[d][1,3]dioxole moieties can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity.
Case Study: Antibacterial Testing
A related study assessed the antibacterial efficacy of compounds containing similar structural features against various pathogenic bacteria. The results demonstrated effective inhibition against Gram-positive bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | No inhibition |
The study highlighted that while certain derivatives showed strong antibacterial properties, others were ineffective against E. coli, indicating selective activity profiles among these compounds .
The mechanisms underlying the biological activities of these compounds are multifaceted:
-
Anticancer Mechanisms :
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells .
-
Antimicrobial Mechanisms :
- Cell Membrane Disruption : Antibacterial activity is often attributed to the disruption of bacterial cell membranes.
- Inhibition of Protein Synthesis : Certain compounds may interfere with bacterial ribosomal function, leading to impaired protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
